2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone
Overview
Description
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone is an organic compound that features a morpholine ring and an aminophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a morpholine ring in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone typically involves the reaction of 3-nitroacetophenone with morpholine under reductive conditions. The general synthetic route can be summarized as follows:
Nitration: 3-nitroacetophenone is prepared by nitration of acetophenone.
Reduction: The nitro group in 3-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Morpholine Addition: The resulting 3-aminophenylacetone is then reacted with morpholine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1-morpholin-4-yl-ethanone: Similar structure but with the amino group in the para position.
2-(3-Aminophenyl)-1-piperidin-4-yl-ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3-Aminophenyl)-1-pyrrolidin-4-yl-ethanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-aminophenyl)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORGBBDXWASDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441757 | |
Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-41-0 | |
Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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